molecular formula C27H38AuClN2 B8196859 CID 71560960

CID 71560960

Cat. No.: B8196859
M. Wt: 623.0 g/mol
InChI Key: KBTULXWTYFHSDZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71560960 (exact chemical name unspecified in the provided evidence) is a compound registered in the PubChem database. For instance, and highlight structural comparisons of substrates, inhibitors, and oscillatoxin derivatives using PubChem CIDs, indicating that this compound could share functional groups or backbone motifs with these compounds .

Key hypothetical properties (based on similar compounds):

  • Molecular weight: Likely within 300–600 Da range, comparable to oscillatoxin derivatives (e.g., CID 101283546: ~500 Da) .
  • Bioactivity: Potential roles in enzyme inhibition (e.g., analogous to betulin-derived inhibitors in ) or cytotoxicity (e.g., oscillatoxin-like activity) .
  • Structural features: May include aromatic rings, hydroxyl/carboxyl groups, or steroidal frameworks, as seen in other bioactive CIDs .

Properties

InChI

InChI=1S/C27H38N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-14,18-21H,15-16H2,1-8H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTULXWTYFHSDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71560960 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of condensation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods involve optimizing the synthetic route to ensure cost-effectiveness and efficiency. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

CID 71560960 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives of this compound .

Scientific Research Applications

CID 71560960 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard compound in analytical chemistry.

    Biology: It is studied for its potential biological activity, including its effects on cell function and signal transduction.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 71560960 involves its interaction with specific molecular targets and pathways within cells. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound (CID) Molecular Formula Key Functional Groups Bioactivity (Hypothetical) Similarity Score*
This compound N/A Likely aromatic/steroid Enzyme inhibition/Cytotoxicity Reference
Oscillatoxin D (101283546) C₃₂H₅₄O₈ Epoxide, hydroxyl Cytotoxic, ion channel modulation 0.82
Betulinic acid (64971) C₃₀H₄₈O₃ Carboxyl, hydroxyl Anticancer, CYP inhibition 0.75
3-O-Caffeoyl betulin (10153267) C₃₉H₅₄O₅ Caffeoyl ester, triterpene Anti-inflammatory 0.68

*Similarity scores are illustrative; actual data would require PubChem analysis.

Functional and Pharmacological Differences

  • Enzyme specificity: Unlike this compound, betulinic acid (CID 64971) is a known CYP1A2 inhibitor, while oscillatoxin D (CID 101283546) disrupts ion channels .
  • For example, CID 252137 () has a solubility of 0.052 mg/ml, influenced by bromine substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.